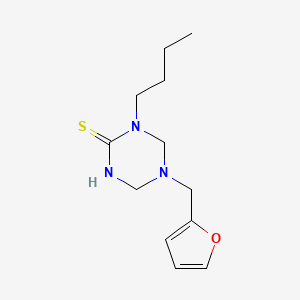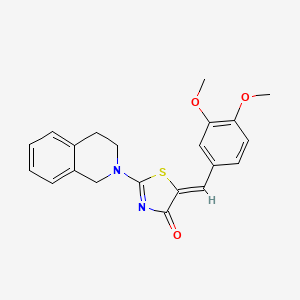
Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with several functional groups, including an ethyl ester, a chloroacetamido group, a cyclohexylcarbamoyl group, and a methyl group
準備方法
The synthesis of Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Introduction of Functional Groups: The chloroacetamido group can be introduced through the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base. The cyclohexylcarbamoyl group can be added via the reaction with cyclohexyl isocyanate.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and a suitable acid catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring and other functional groups can undergo oxidation and reduction reactions under appropriate conditions. For example, the thiophene ring can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical intermediate or active ingredient. The presence of multiple functional groups allows for the design of derivatives with improved pharmacological properties.
Material Science: The thiophene ring and its derivatives are known for their electronic properties, making this compound a candidate for research in organic electronics and conductive materials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
作用機序
The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetamido group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The cyclohexylcarbamoyl group may enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-(2-chloroacetamido)benzoate: This compound has a benzoate ring instead of a thiophene ring, which may result in different electronic and steric properties.
Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate: This compound features a thiazole ring, which is another sulfur-containing heterocycle, but with different electronic properties compared to thiophene.
Ethyl 4-(2-chloroacetamido)benzoate: Similar to Ethyl 2-(2-chloroacetamido)benzoate, but with the chloroacetamido group at a different position on the benzoate ring.
特性
分子式 |
C17H23ClN2O4S |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
ethyl 2-[(2-chloroacetyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H23ClN2O4S/c1-3-24-17(23)13-10(2)14(25-16(13)20-12(21)9-18)15(22)19-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,19,22)(H,20,21) |
InChIキー |
FPFHIQMAKJQPDJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597595.png)
![3-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11597596.png)
![(5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597601.png)
![4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11597607.png)
![4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11597615.png)
![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11597625.png)

![(5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597636.png)

![N-[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]acetamide](/img/structure/B11597642.png)
![methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597648.png)

![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11597667.png)
![8-ethyl-3,3-dimethyl-6-[(3-methylbutyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11597669.png)
